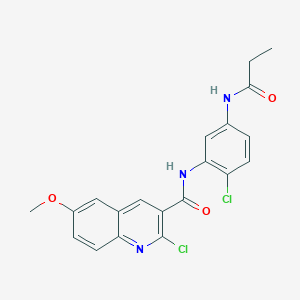
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. Its distinctive composition, involving the integration of heterocyclic groups like pyridazinone, oxadiazole, and thiophene, contributes to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple stepwise reactions. Key steps include:
Formation of Oxadiazole: : This step involves the cyclization of a dithiocarbazate derivative with an appropriate hydrazide.
Formation of Pyrrolidine Derivative: : This is accomplished by reacting an appropriate ketone with an amine under reductive amination conditions.
Formation of the Pyridazinone Core: : This final step involves the cyclization of the intermediate compounds under acidic or basic conditions to yield the target pyridazinone.
Industrial Production Methods
Scaling the production of this compound requires careful optimization of reaction conditions. Industrial methods typically focus on achieving high yields with minimal by-products, often employing catalysts and automated reaction systems to streamline synthesis.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, such as:
Oxidation: : The thiophene ring can be oxidized using mild oxidizing agents.
Reduction: : Specific functional groups in the molecule may be selectively reduced using hydride donors.
Substitution: : The thiophene and oxadiazole rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4)
Substitution Conditions: Use of Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Reactions involving this compound typically yield derivatives that retain the core structure, but with modifications to the functional groups, enhancing or altering its properties.
Aplicaciones Científicas De Investigación
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has significant potential in multiple fields:
Chemistry: : Used in the development of new synthetic pathways and study of heterocyclic chemistry.
Biology: : Explored for its interactions with biological macromolecules.
Medicine: : Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The compound's effects are primarily exerted through interactions with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes or receptors, influencing their activity.
Pathways Involved: : The exact pathways are subject to ongoing research, but may include modulation of signaling cascades and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one: : Similar structure but with a piperidine ring.
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)morpholin-1-yl)ethyl)pyridazin-3(2H)-one: : Similar but contains a morpholine ring.
Uniqueness
Hope this was exactly what you needed! What next?
Propiedades
IUPAC Name |
2-[2-oxo-2-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-13-2-1-5-17-21(13)9-14(23)20-6-3-11(8-20)15-18-16(24-19-15)12-4-7-25-10-12/h1-2,4-5,7,10-11H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVDZJNTWSZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2730132.png)
![N-tert-butyl-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2730135.png)

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(5-chloropyridin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2730141.png)




![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)

